

Application Notes and Protocols for XL765 In Vitro Cell Culture

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Compound of Interest		
Compound Name:	XL765	
Cat. No.:	B1193789	Get Quote

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Introduction

XL765, also known as Voxtalisib or SAR245409, is a potent and orally bioavailable small molecule that acts as a dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR).[1][2] By targeting both PI3K and mTOR, **XL765** effectively blocks a critical signaling pathway that is frequently dysregulated in cancer, promoting cell growth, survival, and proliferation.[3][4][5] These application notes provide detailed protocols for the in vitro use of **XL765** in cell culture, with a focus on assessing its effects on cell viability.

Mechanism of Action

XL765 is a highly selective inhibitor of Class I PI3K isoforms and mTOR.[4] It competitively binds to the ATP-binding site of these kinases, preventing the phosphorylation of their downstream targets.[6] The primary mechanism involves the inhibition of PI3K, which blocks the conversion of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3).[4] This, in turn, prevents the activation of downstream effectors like AKT. Simultaneously, XL765 inhibits both mTORC1 and mTORC2 complexes, further disrupting signaling pathways crucial for protein synthesis and cell growth.[6][7] The dual inhibition of PI3K and mTOR leads to reduced phosphorylation of key downstream proteins such as AKT, p70S6K, and S6, ultimately inducing apoptosis and inhibiting tumor cell proliferation.[3][8]



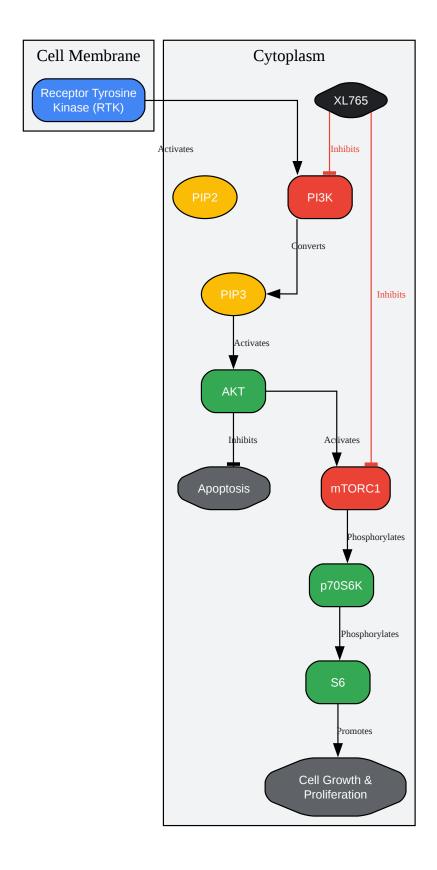
Quantitative Data Summary

The inhibitory activity of **XL765** against various kinases is summarized in the table below. This data is crucial for designing experiments and interpreting results.

Target Kinase	IC50 (nM)
p110α (PI3Kα)	39[6][9]
p110β (PI3Kβ)	113[6][9]
p110y (PI3Ky)	9[6][9]
p110δ (PI3Kδ)	43[6][9]
mTOR	157[6][9]
DNA-PK	150[6][9]

Signaling Pathway Diagram





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Caption: PI3K/mTOR signaling pathway and the inhibitory action of XL765.



Experimental Protocols

- 1. Preparation of XL765 Stock Solution
- Reconstitution: XL765 is typically supplied as a solid. To prepare a stock solution, dissolve
 the compound in a suitable solvent such as DMSO. For example, to prepare a 10 mM stock
 solution, dissolve 5.99 mg of XL765 (Molecular Weight: 599.66 g/mol) in 1 mL of DMSO.
- Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
- 2. Cell Culture and Seeding
- Cell Lines: A variety of cancer cell lines can be used, including those from pancreatic (e.g., MIAPaCa-2, Panc-1), glioblastoma (e.g., U87, T98G), breast (e.g., MCF7), and prostate (e.g., PC-3) cancers.[4][7][9]
- Culture Conditions: Culture the cells in the appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, in a humidified incubator at 37°C with 5% CO2.
- Seeding: For a 96-well plate format, seed the cells at a density that will allow for logarithmic growth during the course of the experiment (e.g., 3,000-10,000 cells per well). Allow the cells to adhere and stabilize for 24 hours before adding the compound.
- 3. Cell Viability (MTT) Assay Protocol

This protocol is a common method to assess cell viability based on the metabolic activity of the cells.[10][11][12]

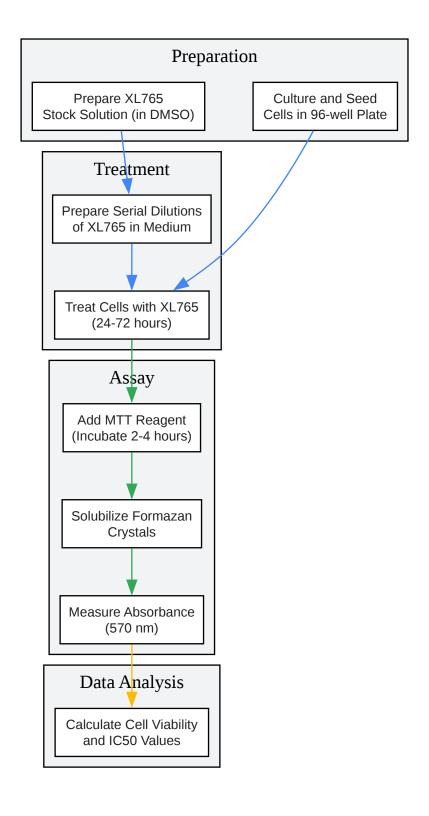
- Treatment:
 - Prepare serial dilutions of XL765 in complete cell culture medium from the stock solution.
 The final concentrations may range from nanomolar to micromolar, depending on the cell line's sensitivity. Ensure the final DMSO concentration does not exceed 0.5% and is consistent across all wells.[10]



- Include a vehicle control (medium with the same concentration of DMSO as the treated wells) and a blank control (medium only).
- After 24 hours of cell seeding, carefully remove the old medium and add 100 μL of the medium containing the different concentrations of XL765 or the vehicle control to the respective wells.
- Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
- MTT Addition and Incubation:
 - Following the treatment period, add 10 μL of MTT solution (5 mg/mL in PBS) to each well.
 [10]
 - Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.[10]
 [13]
- Solubilization and Measurement:
 - Carefully remove the medium containing MTT.
 - \circ Add 100 μ L of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[10]
 - Mix gently on a plate shaker to ensure complete solubilization.
 - Measure the absorbance at 570 nm using a microplate reader.[10][13]

Experimental Workflow Diagram





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Caption: Experimental workflow for in vitro cell viability assay with XL765.

Data Analysis



Cell viability is typically expressed as a percentage of the vehicle-treated control cells. The IC50 value, the concentration of the drug that inhibits cell growth by 50%, can be calculated by plotting the percentage of cell viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Troubleshooting

- Compound Precipitation: Ensure that the final DMSO concentration in the culture medium is low (typically ≤ 0.5%) and that the XL765 stock solution is thoroughly mixed when diluted in the aqueous medium to prevent precipitation.[10]
- Inconsistent Results: Uneven cell seeding can lead to variability. Ensure a single-cell suspension before plating and mix the cell suspension well during plating.[10]
- Low Potency: The sensitivity of different cell lines to XL765 can vary significantly.[3][4] It is
 important to test a wide range of concentrations to determine the optimal range for your
 specific cell line. The expression levels of components in the PI3K/mTOR pathway can also
 influence sensitivity.

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